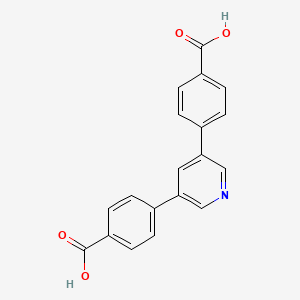

Acide 4,4'-(pyridine-3,5-diyl)dibenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

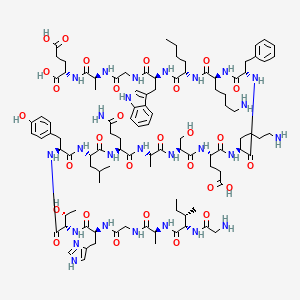

4,4’-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) is a chemical compound with the linear formula C19H13NO4 . It has been used as an adaptable linker for the synthesis of new coordination polymers with varying structural multiplicity, topological types, and catalytic activity in Knoevenagel condensation .

Synthesis Analysis

The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid involves the use of this compound as an adaptable linker for the synthesis of new coordination polymers . The full description of syntheses and characterization of each of the products is provided in the Supporting Information (SI) of the referenced paper .Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid is complex and involves the coordination of various elements .Chemical Reactions Analysis

4,4’-(Pyridine-3,5-diyl)dibenzoic acid has been used in the assembly of a diversity of new manganese (II), cobalt (II/III), nickel (II), and copper (II) coordination polymers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.32 and is a solid at room temperature . Its InChI Code is 1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) and its InChI key is NAHCDCCKLFXYIF-UHFFFAOYSA-N .Applications De Recherche Scientifique

Polymères de coordination et catalyse

L'acide 4,4'-(pyridine-3,5-diyl)dibenzoïque a été utilisé comme un linker polyvalent pour assembler une variété de polymères de coordination (CP) avec différents ions métalliques. Ces CP présentent des caractéristiques structurelles intrigantes et ont des applications potentielles en catalyse . Notamment, les CP suivants ont été synthétisés :

Ces CP ont été synthétisés par voie hydrothermale en utilisant des précurseurs de chlorure métallique(II) et différents co-ligands (par exemple, phen, bipy, H2biim, py) comme médiateurs de cristallisation. De plus, les CP ont été criblés pour leur activité catalytique dans la réaction de condensation de Knoevenagel, le MOF 3D (4) affichant les meilleures performances .

Structures métallo-organiques (MOF)

Le ligand H2pdba a également été étudié pour la construction de MOF. Par exemple, un MOF 3D de potassium a été formé avec succès en utilisant l'acide 4,4'-(1,2,4,5-tétrazine-3,6-diyl)dibenzoïque comme nouveau linker . Les MOF sont des matériaux prometteurs pour le stockage, la séparation et la détection des gaz.

Détection du fer et adsorption du dioxyde de carbone

Un autre composé apparenté, l'acide 5,5'-(pyridine-3,5-diyl)diisophtalique (H4PyDIP), qui partage des similitudes structurelles avec H2pdba, a été utilisé comme ligand pontant rigide pour les MOF. H4PyDIP présente un potentiel dans la détection du fer et l'adsorption sélective du dioxyde de carbone .

Autres applications

Bien que moins étudiés, les acides pyridine-dicarboxyliques comme H2pdba continuent d'être étudiés pour leur potentiel dans divers domaines, notamment les matériaux bioactifs et la détection . De plus, ils servent de blocs de construction pour la conception de nouveaux polymères de coordination fonctionnels .

Mécanisme D'action

Target of Action

The primary targets of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are metal ions, specifically manganese(II), cobalt(II/III), nickel(II), and copper(II) . These metal ions play a crucial role in the formation of coordination polymers .

Mode of Action

4,4’-(Pyridine-3,5-diyl)dibenzoic acid acts as a linker in the assembly of coordination polymers . It interacts with its targets (metal ions) to form a variety of coordination polymers . The compound’s interaction with its targets results in changes in the structural multiplicity and topological types of the coordination polymers .

Biochemical Pathways

The affected pathways involve the formation of coordination polymers . The downstream effects include the creation of new structures with varying topological types .

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid’s action involve the formation of coordination polymers with diverse structures . These polymers have potential applications in various fields, including catalysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid. For instance, reaction parameters such as solvents, temperatures, and pH values can affect the crystallization of coordination polymers . .

Avantages Et Limitations Des Expériences En Laboratoire

4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it has a low solubility in organic solvents. In addition, it has a relatively low melting point, which can make it difficult to work with.

Orientations Futures

There are a number of potential future directions for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA research. One potential direction is to further study its mechanism of action, as this could lead to a better understanding of its effects on the body. Another potential direction is to study its potential use as a drug candidate, as it has already been studied for its potential role in the treatment of cancer and other diseases. In addition, further research could be done on its potential use in the development of nanomaterials and its potential role in the treatment of diabetes. Finally, it could be studied for its potential use as an antioxidant and anti-inflammatory agent.

Méthodes De Synthèse

4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA can be synthesized in a variety of ways. The most common method is the condensation of pyridine-3,5-dicarboxylic acid with an aromatic aldehyde in the presence of an acid catalyst. This reaction produces a dicarboxylic acid anhydride, which is then hydrolyzed to form the desired compound. Other methods of synthesis include the reaction of pyridine-3,5-dicarboxylic acid with an aromatic amine, the reaction of a pyridine-3,5-dicarboxylic acid ester with an aromatic aldehyde, and the reaction of an aromatic aldehyde with a pyridine-3,5-dicarboxylic acid chloride.

Safety and Hazards

Propriétés

IUPAC Name |

4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHCDCCKLFXYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in forming coordination polymers?

A1: 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) functions as an adaptable linker in the construction of coordination polymers (CPs). [] Its structure, featuring two carboxylic acid groups and a central pyridine ring, enables it to coordinate with metal ions in various ways, leading to diverse network structures. The carboxylic acid groups can act as bridges between metal centers, while the pyridine nitrogen can further coordinate, resulting in the formation of 2D layers or 3D frameworks. The flexibility of the diphenylmethane backbone allows the molecule to adopt different conformations to accommodate the geometric requirements of different metal ions. [] This versatility makes H2pdba a valuable building block for designing novel CPs with tailored properties.

Q2: What types of coordination polymer structures have been achieved using H2pdba?

A2: H2pdba has been successfully employed in synthesizing a range of CPs with diverse dimensionalities and topologies. Researchers have reported 2D metal-organic layers and 3D metal-organic frameworks using H2pdba. For instance, a 3D MOF with a tfk topology was obtained by reacting H2pdba with copper(II) ions in the presence of 2,2′-bipyridine. [] Furthermore, using different metal ions and crystallization mediators, sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia topologies have been achieved. [] The structural diversity highlights the adaptability of H2pdba as a linker and its potential in constructing CPs with specific applications in mind.

Q3: Has H2pdba been used to create porous coordination polymers?

A3: Yes, researchers have successfully synthesized porous coordination polymers, specifically metal-organic frameworks (MOFs), using H2pdba. [] One example is MCF-18(L3,Ni), a MOF constructed with H2pdba derivative, 2,6-di-p-carboxyphenyl-4,4′-bipyridine (H2L3), and nickel ions. This material exhibits remarkable framework flexibility, with the ability to drastically swell its volume (70–105%) and length (75–121%) upon inclusion of different guest molecules. [] This property makes MCF-18(L3,Ni) a promising material for applications like gas storage and separation.

Q4: Are there any examples of H2pdba-based coordination polymers demonstrating catalytic activity?

A4: Yes, H2pdba-based CPs have shown promise in catalysis. For example, a 3D MOF synthesized using H2pdba and copper(II) ions, in the presence of 2,2′-bipyridine, exhibited excellent catalytic activity in the Knoevenagel condensation reaction. [] This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group, is important for synthesizing various fine chemicals and pharmaceuticals. The catalyst demonstrated high product yields (up to 99%), good recyclability, and broad substrate scope. [] These findings highlight the potential of H2pdba-based CPs as heterogeneous catalysts for organic transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)